2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, also known as MPCCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPCCA belongs to the class of amide compounds and is synthesized by a specific method, which will be discussed in This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MPCCA.
Wirkmechanismus
The mechanism of action of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, as well as to modulate the activity of specific receptors involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-proliferative, and anti-tumor activities. This compound has also been shown to modulate the activity of specific proteins involved in cellular signaling pathways, leading to changes in gene expression and cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide, including the synthesis of novel derivatives with improved activity and selectivity, the identification of specific molecular targets for this compound, and the evaluation of its potential therapeutic applications in various diseases. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound and its derivatives for the development of new drugs and therapies.
Synthesemethoden
The synthesis of 2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide involves the reaction of 4-methylphenol with 3-(4-morpholinylcarbonyl)benzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-N-(4-methylphenoxy)propanamide. The final product is then purified through a series of steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(4-methylphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of novel compounds with potential therapeutic activities. In drug discovery, this compound has been identified as a potential lead compound for the development of new drugs targeting specific molecular targets. In cancer research, this compound has been shown to exhibit anti-proliferative effects on cancer cells, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
Molekularformel |
C21H24N2O4 |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
2-(4-methylphenoxy)-N-[3-(morpholine-4-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C21H24N2O4/c1-15-6-8-19(9-7-15)27-16(2)20(24)22-18-5-3-4-17(14-18)21(25)23-10-12-26-13-11-23/h3-9,14,16H,10-13H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
LPDAAAWNDUFZQS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.